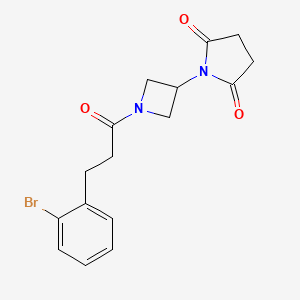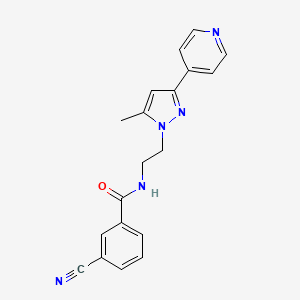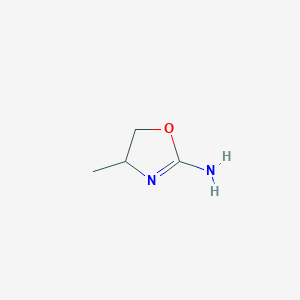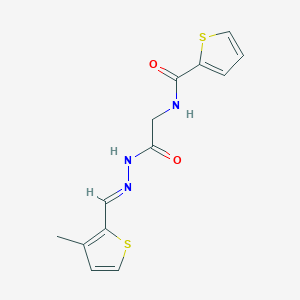![molecular formula C19H10F4N4O3 B2913822 N-(2-ethoxybenzyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide CAS No. 1116076-91-5](/img/structure/B2913822.png)
N-(2-ethoxybenzyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxybenzyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H10F4N4O3 and its molecular weight is 418.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Mercury Ion Detection
A study by Shao et al. (2011) reported the one-pot synthesis of novel imidazo[1,2-a]pyridine derivatives through the reaction of β-lactam carbenes with 2-pyridyl isonitriles. Among these derivatives, specific compounds demonstrated efficiency as fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Antioxidant Activity of Coordination Complexes
Research by Chkirate et al. (2019) focused on pyrazole-acetamide derivatives, leading to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibited significant antioxidant activity, as evidenced by various in vitro assays, suggesting their potential utility in oxidative stress-related applications (Chkirate et al., 2019).
Cytotoxic Activity Against Cancer Cell Lines
Ding et al. (2012) designed and synthesized a series of compounds based on the imidazo[2,1-b]thiazole scaffold, initially identified through virtual screening. These compounds were tested for cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231, with some showing potential as cancer therapeutics (Ding et al., 2012).
Development of Antiulcer Agents
Kaminski et al. (1985) described the synthesis of substituted imidazo[1,2-a]pyridines with both gastric antisecretory and cytoprotective properties. These compounds, distinct from histamine (H2) receptor antagonists or prostaglandin analogues, suggest a new class of antiulcer agents with potential clinical applications (Kaminski et al., 1985).
Synthesis of Low-Cost Emitters
Volpi et al. (2017) reported the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with notable optical properties, including large Stokes' shift and variable quantum yields. These properties make them suitable for applications in luminescent materials and potentially low-cost lighting or display technologies (Volpi et al., 2017).
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F4N4O3/c20-12-2-1-3-13(10-12)27-9-8-15(28)16(25-27)18-24-17(26-30-18)11-4-6-14(7-5-11)29-19(21,22)23/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEFQGWATYOTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F4N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{3-[(4-benzylpiperazin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2913747.png)

![2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2913750.png)

![Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B2913752.png)


![Methyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2913756.png)
![3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2913758.png)
